The compound is synthesized through various methods, often involving multi-component reactions that yield derivatives with enhanced biological properties. It falls under the category of nitrogen-containing heterocycles, which are crucial in pharmaceutical applications due to their role as active pharmaceutical ingredients.
The synthesis of 1H-Indeno[1,2-d]pyrimidin-4(5H)-one can be accomplished through several methods:
The molecular structure of 1H-Indeno[1,2-d]pyrimidin-4(5H)-one consists of a fused indene and pyrimidine ring system. Key features include:
Crystallographic studies have provided insights into the bond lengths and angles within the molecule, revealing typical values for C-C and C-N bonds in heterocycles. The electronic configuration allows for resonance stabilization due to the delocalization of electrons across the aromatic systems.
1H-Indeno[1,2-d]pyrimidin-4(5H)-one participates in various chemical reactions:
These reactions are often facilitated by specific catalysts or under particular conditions (e.g., temperature, solvent choice) to optimize yields and selectivity.
The mechanism of action for compounds like 1H-Indeno[1,2-d]pyrimidin-4(5H)-one typically involves interaction with biological targets such as enzymes or receptors:
Studies have indicated that modifications on the indeno-pyrimidine scaffold can significantly alter its pharmacological profile, making it a subject of interest for further medicinal chemistry exploration.
Key physical and chemical properties include:
These properties influence its handling during synthesis and potential applications in drug formulation.
1H-Indeno[1,2-d]pyrimidin-4(5H)-one has several scientific applications:
The 1H-indeno[1,2-d]pyrimidin-4(5H)-one scaffold features a bicyclic fused system comprising a benzene ring (ring A) annulated with a five-membered carbocyclic ring (ring B), which shares a bond with the pyrimidinone ring (ring C). This creates a planar, rigid tricyclic core. Key structural parameters derived from crystallographic and computational studies include:
Table 1: Key Bond Parameters in the Indenopyrimidinone Core
Bond | Length (Å) | Bond Character |
---|---|---|
C2-N3 | 1.35–1.38 | Partial double bond |
N3-C4 | 1.39–1.42 | Single bond |
C4=O | 1.21–1.23 | Double bond |
C5a-C10b (fusion) | 1.46–1.48 | Single bond |
The carbocyclic ring (ring B) adopts a slightly puckered conformation due to sp³-hybridized C10b, while the pyrimidinone ring exhibits near-planarity. This architecture creates a molecular cleft suitable for host-guest interactions or binding to biological targets. Substituents at C2, C3, or the indane moiety significantly modulate steric and electronic properties without disrupting core planarity [1] [5].
The system exhibits complex prototropic tautomerism and ring-flipping dynamics:
Tautomeric Equilibria
Three dominant tautomers coexist:
Evidence: ¹H NMR shows averaged NH signals at δ 10.8–12.5 ppm (DMSO-d6), while ¹³C NMR reveals carbonyl resonance at δ 175–178 ppm. IR spectroscopy confirms tautomerism via ν(C=O) at 1680–1700 cm⁻¹ and broad ν(N-H) at 3100–3200 cm⁻¹ [5].
Conformational Dynamics
Resonance Hybridization
The core delocalizes π-electrons via three primary resonance contributors:
Computational evidence: HOMO localizes over pyrimidinone ring and C9-C10 bond, while LUMO spans the indane moiety. HOMO-LUMO gap = 4.1–4.3 eV (B3LYP/6-311G**) [1].
Aromaticity Assessment
Table 2: Aromaticity Indices (Calculated at B3LYP/6-311G)
Ring System | HOMA Index | NICS(1) | π-Electron Count |
---|---|---|---|
Benzene (Ring A) | 0.96 | -9.8 | 6π |
Five-membered (Ring B) | 0.12 | -2.1 | 4π (non-aromatic) |
Pyrimidinone (Ring C) | 0.18 | -1.5 | 6π (non-aromatic) |
NICS(1): Nucleus-independent chemical shift 1 Å above ring planeHOMA: Harmonic oscillator model of aromaticity
The system exhibits moderate resonance energy (≈65 kJ/mol), significantly less than benzene (150 kJ/mol) but comparable to naphthalene. This stabilization arises from partial π-delocalization rather than full aromaticity [8].
The indenopyrimidinone framework differs critically from related heterocycles in topology, electronics, and bioactivity:
Table 3: Comparison with Key Heterocyclic Analogues
Scaffold | Ring Fusion | Aromaticity | Electronic Profile | Bioactivity Relevance |
---|---|---|---|---|
Indenopyrimidinone | Benzocyclopentadiene + pyrimidinone | Localized in benzene ring | Electron-deficient cleft | Kinase inhibition, DNA intercalation |
Thiazolopyrimidines [3] [7] | Thiazole + pyrimidine | Delocalized 10π-electron system | π-Excessive | Anticancer, antimicrobial |
Pyridopyrimidines [6] | Pyridine + pyrimidine | Varies with substitution | Amphoteric | Kinase inhibition, PDE inhibitors |
Pyrrolopyrimidines [9] | Pyrrole + pyrimidine | 10π-electron aromatic (purine-like) | π-Excessive | Antimetabolites, kinase inhibitors |
Key Differentiators:
Bioactivity correlations: While thiazolopyrimidines often target tubulin (e.g., vinca domain) and pyrrolopyrimidines act as kinase inhibitors (e.g., JAK, EGFR), indenopyrimidinones show preference for topoisomerase inhibition and intercalative DNA binding due to their planar, electron-deficient surfaces [1] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0